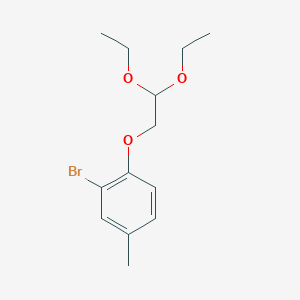
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one
Overview
Description
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one is a chemical compound with the molecular formula C13H15N . It is a derivative of carbazole, a class of compounds that contain a system of two fused six-membered rings .
Molecular Structure Analysis
The carbazole unit of the molecule is not planar. The dihedral angle between the benzene ring and the pyrrole ring is 1.69 (6)° . The cyclohexene ring adopts an envelope conformation .Physical And Chemical Properties Analysis
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one has a molecular weight of 185.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 0 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 185.120449483 g/mol . The topological polar surface area is 15.8 Ų .Scientific Research Applications
Photophysical Characterization
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one and its derivatives have been extensively studied for their photophysical properties. A study by Ghosh et al. (2013) on two fluorophores derived from 2,3,4,9-tetrahydro-1H-carbazol-1-one demonstrated their sensitivity to solvent polarity, particularly in the electronic excited state. This sensitivity was confirmed through steady-state and time-resolved fluorescence experiments, suggesting potential applications in photophysical research and as fluorescent probes.
Synthetic Chemistry Applications
The compound plays a crucial role in the synthesis of various novel compounds. For instance, Martin & Prasad (2007) reported the synthesis of methyl isoxazolo[5,4-a]carbazole-3-carboxylates using methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl) oxoacetates. This illustrates the compound's utility in creating new chemical entities, which could have various applications, including in material science and pharmacology.
Anticorrosive Properties
A study by Nwankwo et al. (2018) explored the use of derivatives of 2,3,4,9-tetrahydro-1H-carbazol-1-one as anticorrosion agents for mild steel. The findings suggested that these compounds could effectively inhibit steel corrosion in various environments, indicating their potential application in industrial corrosion protection.
Biomedical Applications
In the field of biomedical research, Chaudhary & Chaudhary (2016) synthesized 2,3,4,9-tetrahydro-1H-carbazole derivatives and evaluated their anticancer activity. Some of these derivatives showed significant activity against specific cancer cell lines, hinting at their potential use in cancer therapy.
Catalysis Research
S. E. Lyubimov et al. (2015) conducted a study on the use of 2,3,4,9-tetrahydro-1H-carbazol-1-ones in the Ir-catalyzed asymmetric direct reductive amination, demonstrating its role in enhancing the synthesis of biologically active compounds. This research could lead to advancements in the field of asymmetric synthesis and catalysis.
Future Directions
The future directions for the study and application of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. Given the wide range of biological activities exhibited by carbazole derivatives, these compounds could have potential applications in medicinal chemistry and drug discovery .
properties
IUPAC Name |
6-methyl-1,2,4,9-tetrahydrocarbazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-8-2-4-12-10(6-8)11-7-9(15)3-5-13(11)14-12/h2,4,6,14H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHXFGFDYFXNFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CC(=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1376653.png)
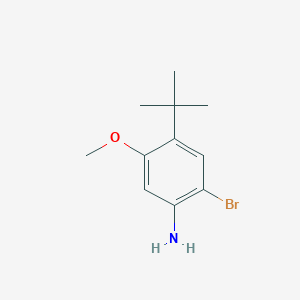

![4-Bromo-6-fluoro-1h-benzo[d][1,2,3]triazole](/img/structure/B1376661.png)
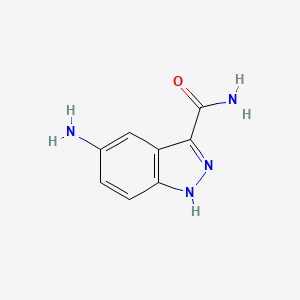

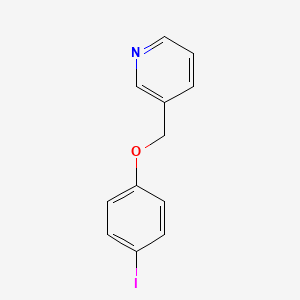

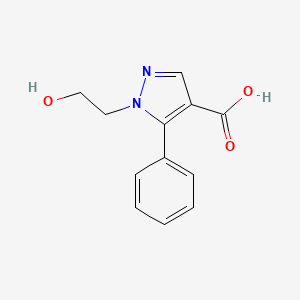
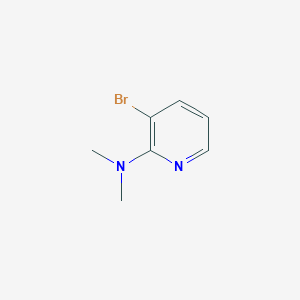


![3-[(2-Amino-5-fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B1376675.png)
